5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole
Description
Significance of the Benzoxazole (B165842) Scaffold in Contemporary Chemical Research
The benzoxazole nucleus is a vital pharmacophore, which is a molecular framework that is responsible for a drug's pharmacological activity. biotech-asia.org Its derivatives are known to exhibit a wide array of biological effects, which has led to their extensive investigation in the search for new therapeutic agents. nih.gov
The study of heterocyclic compounds, including benzoxazoles, began to flourish with the advancement of organic chemistry in the mid-19th century. ijpbs.com Initially, the interest in these compounds was primarily academic, focusing on their synthesis and basic properties. However, as the relationship between chemical structure and biological activity became more apparent, the focus of benzoxazole chemistry shifted towards medicinal applications. Over the years, the synthetic methodologies for creating benzoxazole derivatives have evolved significantly, with the development of more efficient and environmentally friendly techniques, such as microwave-assisted synthesis. researchgate.net
The benzoxazole scaffold is considered a "privileged" structure in medicinal chemistry because it can interact with a variety of biological targets with high affinity. nih.gov This has led to the development of numerous benzoxazole-containing compounds with a broad spectrum of pharmacological activities. chembk.com These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.com The versatility of the benzoxazole ring allows for the introduction of various substituents, which can fine-tune the compound's biological activity and pharmacokinetic properties. chembk.com
| Biological Activity | Therapeutic Potential |
|---|---|
| Antimicrobial | Treatment of bacterial and fungal infections |
| Antiviral | Combating viral diseases |
| Anti-inflammatory | Management of inflammatory conditions |
| Anticancer | Development of new cancer therapies |
| Analgesic | Pain relief |
| Anticonvulsant | Control of seizures |
Beyond its medicinal applications, the benzoxazole scaffold has also found utility in the field of materials science. The rigid, planar structure of benzoxazole derivatives, combined with their electronic properties, makes them suitable for use in organic electronics. These compounds have been investigated for their potential as organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. ontosight.ai The ability to modify the substituents on the benzoxazole ring allows for the tuning of their photophysical properties, such as their absorption and emission wavelengths.
Structural Characteristics of 5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole
The specific structure of this compound is key to its chemical properties and potential applications. It is composed of a central benzoxazole core with two important substituents at positions 2 and 5.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇ClN₂O₃ |
| Molecular Weight | 274.66 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Generally low in water, soluble in organic solvents |
The core of the molecule is the benzoxazole ring system, which is formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. researchgate.net This fused system is aromatic, which imparts significant stability to the molecule. The nitrogen and oxygen heteroatoms in the oxazole ring can act as hydrogen bond acceptors, which can be important for interactions with biological targets.
The chlorine atom at position 5 is an electron-withdrawing group. The presence of a halogen at this position has been shown to enhance the biological activity of some benzoxazole derivatives. chembk.com For example, a study on the synthesis and biological evaluation of novel benzoxazole derivatives found that compounds with a chlorine atom at the 5-position exhibited promising anticancer activity.
The 4-nitrophenyl group at position 2 is also a significant feature. The phenyl group itself can participate in π-π stacking interactions, which can be important for binding to biological macromolecules. The nitro group (-NO₂) is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. The presence of a nitro group on the phenyl ring has been investigated in various benzoxazole derivatives for its potential to impart or enhance biological activity.
Aromaticity and Planarity of the Benzoxazole Core
The benzoxazole ring system is considered aromatic due to the delocalization of π-electrons across the fused bicyclic structure, which satisfies Hückel's rule for aromaticity. wikipedia.org This aromatic character is a key determinant of its chemical behavior and stability. The fusion of the benzene and oxazole rings results in a planar molecular geometry, which is a common feature of many aromatic compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C13H7ClN2O3 |
| Molecular Weight | 274.66 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not available |
| Solubility | Likely soluble in common organic solvents |
Spectroscopic Data (Predicted)
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from structurally similar compounds. rsc.org Actual experimental values may vary.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.4 | d | Protons on the 4-nitrophenyl ring (ortho to NO2) |
| ~8.3 | d | Protons on the 4-nitrophenyl ring (meta to NO2) |
| ~7.8 | d | Proton at C4 of the benzoxazole ring |
| ~7.7 | s | Proton at C7 of the benzoxazole ring |
| ~7.4 | dd | Proton at C6 of the benzoxazole ring |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~163 | C2 (benzoxazole) |
| ~151 | C7a (benzoxazole) |
| ~149 | Carbon bearing NO2 (nitrophenyl) |
| ~142 | C3a (benzoxazole) |
| ~133 | Quaternary carbon (nitrophenyl) |
| ~130 | C5 (benzoxazole) |
| ~129 | CH (nitrophenyl) |
| ~125 | CH (nitrophenyl) |
| ~125 | C6 (benzoxazole) |
| ~120 | C4 (benzoxazole) |
| ~111 | C7 (benzoxazole) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(4-nitrophenyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3/c14-9-3-6-12-11(7-9)15-13(19-12)8-1-4-10(5-2-8)16(17)18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBHCEMIKHAGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286069 | |
| Record name | 5-Chloro-2-(4-nitrophenyl)benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893-18-5 | |
| Record name | 5-Chloro-2-(4-nitrophenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(4-nitrophenyl)benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of the Benzoxazole Core
Electrophilic Aromatic Substitution on the Benzoxazole (B165842) Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. youtube.com The reactivity of the benzoxazole ring system in 5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole towards electrophiles is significantly influenced by the electronic effects of its constituent parts: the fused benzene (B151609) ring, the oxazole (B20620) moiety, the chlorine atom at position 5, and the 4-nitrophenyl group at position 2.
Influence of Chlorine and Nitro Substituents on Ring Activation/Deactivation
The benzoxazole ring itself is generally less reactive towards electrophilic attack than benzene due to the electron-withdrawing nature of the heterocyclic oxazole portion. The substituents on the this compound molecule further modulate this reactivity.
Chlorine Substituent (at C5): The chlorine atom at the 5-position acts as a deactivating group due to its inductive effect, which withdraws electron density from the aromatic ring, making it less attractive to incoming electrophiles. stackexchange.com However, through resonance, the chlorine atom can donate a lone pair of electrons to the ring, which directs electrophilic attack to the ortho and para positions (C4 and C6, respectively) relative to itself. stackexchange.com Given that the C4 position is sterically hindered, the C6 position is a more likely site for substitution.
2-(4-Nitrophenyl) Substituent: The 2-(4-nitrophenyl) group is strongly deactivating. The benzoxazole moiety it is attached to, and particularly the potent electron-withdrawing nitro group, significantly reduces the electron density of the entire molecule. quora.com This deactivation is primarily directed at the benzoxazole core.
Collectively, the presence of both the 5-chloro and the 2-(4-nitrophenyl) substituents renders the benzoxazole ring system highly electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution. quora.com Reactions would require harsh conditions, and substitution would be predicted to occur at the C6 position, which is para to the chloro group and least deactivated.
Nitration Reactions of Benzoxazoles
Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (–NO₂) onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid. youtube.commasterorganicchemistry.com For the parent benzoxazole ring, nitration tends to occur preferentially at the 6-position.
In the case of substituted benzoxazoles, the position of nitration is dictated by the directing effects of the existing substituents. For this compound, the chlorine at C5 is an ortho, para-director. This would direct an incoming electrophile, such as the nitronium ion (NO₂⁺), to positions C4 and C6. Due to the significant deactivation of the ring, forcing conditions would be necessary to achieve nitration. A Ru-catalyzed meta-selective C-H nitration has been developed for 2-arylbenzothiazoles, which could potentially be applied to similar benzoxazole systems. nih.gov
Table 1: Predicted Regioselectivity of Electrophilic Nitration on the Benzoxazole Core
| Position | Directing Influence of 5-Chloro Group | Overall Ring Activation/Deactivation | Predicted Outcome |
|---|---|---|---|
| C4 | Ortho | Strongly Deactivated | Minor product (steric hindrance) |
| C6 | Para | Strongly Deactivated | Major product |
| C7 | Meta | Strongly Deactivated | Unlikely |
Reactions at the 2-Position of the Benzoxazole Ring
The C2 position of the benzoxazole ring is a key site for introducing diversity. While in the target molecule this position is already occupied, understanding reactions at C2 is crucial as they represent the primary methods for synthesizing the 2-aryl benzoxazole scaffold.
Alkylation and Arylation Reactions
Direct C-H functionalization at the C2 position of the benzoxazole core is an atom-economical strategy to introduce aryl or alkyl groups. nih.gov This approach avoids the need for pre-functionalized starting materials. Transition metal catalysis, particularly with palladium and copper, has been extensively used for this purpose.
Palladium-Catalyzed Arylation: Palladium complexes are effective catalysts for the direct arylation of the C2-H bond of benzoxazoles with various arylating agents, including aryl halides, arylsulfonyl hydrazides, and simple arenes. rsc.orgacs.orgpolyu.edu.hk These reactions typically involve a C-H activation step.
Copper-Catalyzed Arylation: Copper-based catalysts offer a more economical alternative to palladium for direct C-H arylation. nih.gov Copper(I) iodide (CuI), often in combination with a ligand like triphenylphosphine (B44618) (PPh₃), can catalyze the coupling of benzoxazoles with aryl bromides and iodides in good to excellent yields. nih.govacs.orgnih.gov
Table 2: Examples of Catalytic Systems for C2-Arylation of Benzoxazoles
| Catalyst System | Arylating Agent | Typical Conditions | Reference |
|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | Arylsulfonyl hydrazides | Oxidative conditions | polyu.edu.hk |
| CuI / PPh₃ | Aryl bromides | K₂CO₃, DMF, 135 °C | nih.gov |
| NHC–Pd(II)–Im complex | Aryl chlorides | Optimal conditions vary | acs.org |
| Copper/Photoredox dual catalysis | Aryl halides | Visible light, ambient temperature | nih.gov |
Condensation and Cyclization Reactions at C2
The most common and versatile method for synthesizing 2-substituted benzoxazoles, including this compound, is through the condensation of a 2-aminophenol (B121084) with a carbonyl compound, followed by cyclization. nih.gov The precursor for the benzoxazole core of the target molecule is 2-amino-4-chlorophenol (B47367). prepchem.com
This precursor can react with various functional groups to form the benzoxazole ring:
With Aldehydes: The reaction of 2-amino-4-chlorophenol with 4-nitrobenzaldehyde, often under oxidative conditions, leads to the formation of an intermediate imine which then undergoes intramolecular cyclization to yield the final product. nih.gov
With Carboxylic Acids & Derivatives: Condensation with 4-nitrobenzoic acid or its derivatives (like acyl chlorides or esters) is another widely used method. This reaction often requires high temperatures or the use of dehydrating agents or catalysts. mdpi.com
With Thioamides: A newer method involves the reaction of 2-aminophenols with thioamides in the presence of a promoter like triphenylbismuth (B1683265) dichloride, which facilitates cyclodesulfurization under mild conditions to afford 2-arylbenzoxazoles. beilstein-journals.org
These cyclization strategies provide a direct and efficient route to construct the desired 2-(4-nitrophenyl)benzoxazole core. nih.govorganic-chemistry.org
Derivatization at the 5-Position of the Benzoxazole Ring
The chlorine atom at the C5 position of this compound serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of functional groups at this position.
The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org
In this specific molecule, the benzoxazole ring system itself is electron-withdrawing. This effect, combined with the powerful deactivating nature of the 2-(4-nitrophenyl) group, sufficiently activates the C5 position towards nucleophilic attack. Therefore, the chlorine atom can be displaced by various nucleophiles.
Potential nucleophiles for derivatization at the 5-position include:
Alkoxides (RO⁻) to form ethers.
Amines (RNH₂ or R₂NH) to form substituted anilines.
Thiols (RS⁻) to form thioethers.
Cyanide (CN⁻) to introduce a nitrile group.
The reactivity in SNAr reactions is enhanced by the electron-withdrawing capacity of the substituents, making this compound a suitable substrate for such transformations. libretexts.orgnih.gov
Stability and Transformation of the Nitro Group
The nitro group on the 2-(4-nitrophenyl) substituent is a robust and versatile functional group that plays a significant role in the derivatization of the parent molecule. It is generally stable under a variety of reaction conditions, but it can also be selectively transformed into other functional groups, most notably an amino group. The nitro group is strongly electron-withdrawing, which deactivates the phenyl ring to which it is attached towards electrophilic substitution, but activates it for nucleophilic aromatic substitution. tcichemicals.com
The most common and synthetically useful transformation of the aromatic nitro group is its reduction to a primary amine. This reduction can be achieved using a variety of reagents and catalytic systems. Common methods include catalytic hydrogenation (e.g., using Pd/C and H2), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). researchgate.net These methods are generally high-yielding and tolerate a wide range of other functional groups, making them suitable for the reduction of the nitro group in this compound to yield 2-(4-aminophenyl)-5-chlorobenzoxazole.
The resulting amino group is a versatile handle for further derivatization. It can undergo a wide array of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or similar reactions to introduce a variety of substituents (e.g., -OH, -CN, -X where X is a halogen).
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Schiff base formation: Condensation with aldehydes or ketones to form imines.
These transformations allow for the synthesis of a diverse library of derivatives from the parent this compound, enabling the exploration of structure-activity relationships for various applications.
Table 2: Representative Transformations of the Aromatic Nitro Group
| Starting Material | Reagents and Conditions | Product | Transformation Type |
|---|---|---|---|
| o-Nitrophenols | 1,4-cyclohexadiene, Pd/C, microwave | 2-Substituted benzoxazoles (via in situ amine formation) | Reductive transfer hydrogenation and cyclization researchgate.net |
| Aromatic Nitro Compound | H2, Pd/C | Aromatic Amine | Catalytic Hydrogenation |
| Aromatic Nitro Compound | Sn, HCl or Fe, HCl | Aromatic Amine | Metal/Acid Reduction |
| 2-(2-Nitrophenyl)-1H-benzimidazoles | NaH, DMF | Cyclized products via intramolecular SNAr of the nitro group | Intramolecular Nucleophilic Aromatic Substitution nih.gov |
Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule. The infrared spectrum of 5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole is characterized by absorption bands corresponding to the vibrations of its constituent parts.
Infrared (IR) Spectroscopy: Characteristic Absorptions of Functional Groups (C=N, C=O, N-H, NO2, C-Cl, Aromatic C-H)
The stretching vibration of the C=N bond within the oxazole (B20620) ring is a key indicator and typically appears in the region of 1610-1630 cm⁻¹. The presence of the NO₂ group is confirmed by two distinct stretching vibrations: the asymmetric stretching band, which is strong and appears around 1510-1530 cm⁻¹, and the symmetric stretching band, which is of medium intensity and is found in the 1330-1350 cm⁻¹ range. esisresearch.orgrsc.org
The aromatic C-H stretching vibrations are generally observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. The C-Cl stretching vibration for an aryl chloride is typically found in the fingerprint region, usually between 1000 and 1100 cm⁻¹. Given that there is no C=O or N-H group in the structure of this compound, no characteristic absorptions for these functional groups are expected.
Table 1: Expected Characteristic IR Absorptions for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3000-3100 | Stretching |
| C=N (Oxazole ring) | 1610-1630 | Stretching |
| NO₂ (asymmetric) | 1510-1530 | Stretching |
| NO₂ (symmetric) | 1330-1350 | Stretching |
| C-Cl | 1000-1100 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR): Chemical Shifts and Coupling Patterns for Structural Elucidation
The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons on both the benzoxazole (B165842) and the nitrophenyl rings. Based on data from analogous compounds, the chemical shifts can be predicted. nih.govrsc.org
The protons on the 4-nitrophenyl ring are expected to appear as two doublets due to ortho-coupling. The protons ortho to the nitro group are significantly deshielded and are expected to resonate at a lower field (higher ppm) compared to the protons meta to the nitro group.
The protons on the 5-chloro-benzoxazole ring will also exhibit specific chemical shifts and coupling patterns. The proton at position 4 is expected to appear as a doublet, coupled to the proton at position 6. The proton at position 6 will likely appear as a doublet of doublets, being coupled to both the proton at position 4 and the proton at position 7. The proton at position 7 is expected to be a doublet, coupled to the proton at position 6.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2', H-6' (Nitrophenyl) | ~8.4 | d | ~9.0 |
| H-3', H-5' (Nitrophenyl) | ~8.3 | d | ~9.0 |
| H-4 (Benzoxazole) | ~7.8 | d | ~2.0 |
| H-6 (Benzoxazole) | ~7.4 | dd | ~8.5, 2.0 |
| H-7 (Benzoxazole) | ~7.6 | d | ~8.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Characterization of Carbon Skeleton
The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom. The predicted chemical shifts for this compound are based on data from similar substituted benzoxazoles. nih.govnih.gov
The carbon atom of the C=N group in the oxazole ring is expected to have a chemical shift in the range of 160-165 ppm. The carbons of the nitrophenyl ring will be deshielded, particularly the carbon attached to the nitro group. The carbons of the benzoxazole ring will also show distinct signals, with the carbon attached to the chlorine atom being influenced by its electronegativity.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~163 |
| C-3a | ~150 |
| C-4 | ~112 |
| C-5 | ~130 |
| C-6 | ~125 |
| C-7 | ~120 |
| C-7a | ~141 |
| C-1' | ~132 |
| C-2', C-6' | ~129 |
| C-3', C-5' | ~124 |
| C-4' | ~149 |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the exact molecular formula. The theoretical exact mass of this compound (C₁₃H₇ClN₂O₃) can be calculated by summing the exact masses of its constituent atoms. The experimental value obtained from HRMS should closely match this theoretical value, confirming the elemental composition of the molecule. rsc.orgchemicalbook.com
Table 4: Exact Mass Information for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₇ClN₂O₃ |
| Theoretical Exact Mass | 274.0145 |
| Expected [M+H]⁺ Ion | 275.0223 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the characterization of synthesized organic compounds such as this compound. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing critical information on both the purity of the sample and the molecular weight of the target compound.
In a typical LC-MS analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. The sample travels through a chromatographic column where it is separated from any impurities, starting materials, or side products. The time it takes for the compound to exit the column, known as the retention time (tR), is a characteristic property under specific chromatographic conditions.
Following separation, the eluent from the LC is introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer analyzes the mass-to-charge ratio (m/z) of the resulting ions. For this compound (molecular formula: C₁₃H₇ClN₂O₃), the expected molecular weight is approximately 274.66 g/mol . Mass spectrometry would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass, thereby confirming the compound's identity. The high sensitivity of MS also allows for the detection of trace-level impurities that may not be visible by other methods.
While specific experimental data for this compound is not detailed in the provided literature, analysis of a related compound, 5-chloro-2-(4-tetradecanoyloxybenzylideneamino)benzoxazole, revealed a molecular ion peak [M]⁺ at m/z 483, confirming its structure. asianpubs.org This demonstrates the utility of mass spectrometry in verifying the molecular weight of complex benzoxazole derivatives.
Table 1: Representative LC-MS Data Interpretation
| Parameter | Description | Example Value for C₁₃H₇ClN₂O₃ | Significance |
|---|---|---|---|
| Retention Time (tR) | Time taken for the compound to elute from the LC column. | Varies based on method | Indicates purity; a single sharp peak is desired. |
| m/z of [M+H]⁺ | Mass-to-charge ratio of the protonated molecular ion. | ~275.67 | Confirms the molecular weight of the compound. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry, as well as insights into intermolecular interactions like hydrogen bonding and crystal packing.
For a compound like this compound, obtaining single crystals suitable for X-ray diffraction would allow for the unambiguous determination of its solid-state structure. The analysis would confirm the planarity of the benzoxazole ring system and determine the dihedral angle between the benzoxazole and the 4-nitrophenyl moieties.
Although the crystal structure for this compound is not publicly available, data from structurally analogous compounds illustrate the detailed information that can be obtained. For instance, the crystal structure of 2-(2-Chloro-5-nitrostyryl)benzoxazole, a related derivative, has been determined. researchgate.net It crystallizes in the monoclinic space group P2(1)/c, and the molecule is nearly planar. researchgate.net Another relevant analogue, 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole, which substitutes the benzoxazole oxygen with sulfur and the nitro group with a methoxy group, crystallizes in the orthorhombic space group Pbcn. researchgate.net The dihedral angle between its benzothiazole (B30560) and methoxyphenyl rings is reported to be 8.76 (16)°. researchgate.net This type of data is crucial for understanding the molecule's spatial configuration.
Table 2: Crystallographic Data for an Analogous Benzoxazole Derivative: 2-(2-Chloro-5-nitrostyryl)benzoxazole researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₉ClN₂O₃ |
| Molecular Weight | 300.70 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 7.030 (3) |
| b (Å) | 13.55 (1) |
| c (Å) | 15.40 (1) |
| β (°) | 114.77 (3) |
| Volume (ų) | 1332 (3) |
Table 3: Crystallographic Data for an Analogous Benzothiazole Derivative: 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₀ClNOS |
| Molecular Weight | 275.74 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 29.0274 (16) |
| b (Å) | 14.5512 (8) |
| c (Å) | 5.8686 (3) |
| Volume (ų) | 2478.8 (2) |
Chromatographic Techniques for Purification and Purity Assessment
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used extensively in synthetic organic chemistry for monitoring the progress of reactions, identifying compounds in a mixture, and assessing the purity of a sample.
In the context of this compound, TLC would be employed during its synthesis to track the consumption of the starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (typically silica gel), which is then placed in a sealed chamber containing a specific solvent mixture known as the mobile phase or eluent. The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase.
The separation is quantified by the retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is characteristic for a compound in a given solvent system. For benzoxazole derivatives, various solvent systems have been reported. For example, a mobile phase of hexane:ethyl acetate (B1210297) (3:2) was used in the characterization of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. nih.govscienceopen.com In other syntheses involving benzoxazoles, mixtures of petroleum ether (PE) and ethyl acetate (EtOAc) such as 7:3 have been used to monitor reaction progress. beilstein-journals.org After separation, the spots on the TLC plate are visualized, typically under UV light, to assess the reaction's completion and the purity of the final product.
Table 4: Exemplary TLC Mobile Phase Systems for Benzoxazole Derivatives
| Mobile Phase Composition | Ratio | Application Context | Reference |
|---|---|---|---|
| Hexane : Ethyl Acetate | 3:2 | Characterization of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives | nih.govscienceopen.com |
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-chloro-1,3-benzoxazol-2(3H)-one |
| 5-chloro-2-(4-tetradecanoyloxybenzylideneamino)benzoxazole |
| 2-(2-Chloro-5-nitrostyryl)benzoxazole |
| 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole |
| Hexane |
| Ethyl Acetate |
Computational and Theoretical Studies on 5 Chloro 2 4 Nitrophenyl 1,3 Benzoxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. For 5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole, these methods have been instrumental in characterizing its key chemical features.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Frontier Molecular Orbitals (FMO)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.gov Studies on benzoxazole (B165842) derivatives often employ DFT methods, such as the B3LYP functional with basis sets like 6-311++G(d,p), to perform geometry optimization and analyze electronic structure. nih.govmdpi.com The geometry optimization process determines the most stable three-dimensional arrangement of atoms, providing crucial data on bond lengths, bond angles, and dihedral angles. nih.gov
A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. researchgate.netresearchgate.net A smaller energy gap suggests higher chemical reactivity and potential for biological activity. researchgate.net For similar benzoxazole compounds, DFT calculations have revealed energy gaps around 3.08 eV, indicating significant chemical reactivity. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Typical Calculated Value (eV) | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | - | Represents electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - | Represents electron-accepting ability |
| ΔE (Gap) | ELUMO - EHOMO | ~3.08 researchgate.net | Indicates chemical reactivity and stability researchgate.net |
Note: Specific energy values for the title compound require dedicated calculations, but values for analogous structures provide a reasonable estimate.
Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are prone to electrophilic and nucleophilic attack. In this compound, MEP analysis would typically show negative potential (red/yellow regions) around the electronegative oxygen atoms of the nitro group and the benzoxazole oxygen, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Molecular Modeling and Simulations
Building on quantum chemical data, molecular modeling and simulations explore the dynamic behavior of molecules and can be used to guide synthetic efforts.
Prediction of Molecular Behaviors and Conformational Analysis
Conformational analysis is used to identify the most stable spatial arrangements (conformers) of a molecule. soton.ac.uk For a molecule like this compound, which has rotational freedom around the single bond connecting the benzoxazole and nitrophenyl rings, multiple conformations are possible. soton.ac.uk Theoretical calculations can determine the relative energies of these conformers, predicting which are most likely to be populated. soton.ac.uk It is noteworthy that the most stable conformation calculated for the gaseous state may differ from the conformation observed in the solid crystalline state due to packing forces. soton.ac.uk
Rational Design and Optimization of Synthesis Pathways
Computational modeling plays a crucial role in the rational design of synthetic routes. The synthesis of benzoxazoles often involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or aldehyde, frequently using a cyclodehydration agent like polyphosphoric acid. doi.orgijpbs.com Theoretical studies can model the reaction mechanism of such syntheses, identifying transition states and intermediates. nih.gov This allows chemists to understand the reaction barriers and predict how different catalysts or reaction conditions might influence the reaction rate and yield. By simulating various pathways, computational chemistry helps in optimizing the synthesis for efficiency and selectivity, reducing the need for extensive trial-and-error experimentation in the lab. nih.govresearchgate.net
Theoretical Basis for Intermolecular Interactions
The way molecules pack in a solid state is governed by intermolecular interactions. Theoretical methods are essential for understanding and quantifying these forces. For this compound, several types of non-covalent interactions are expected to be significant in its crystal structure. These include:
π-π Stacking: Interactions between the aromatic rings of the benzoxazole and nitrophenyl moieties.
Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, it can act as an acceptor and form hydrogen bonds with solvent molecules or other co-crystallized species.
Halogen Bonding: The chlorine atom can act as an electrophilic region (a σ-hole) and interact with nucleophilic sites on adjacent molecules.
Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice, providing a detailed picture of the crystal packing environment.
Molecular Docking Studies of Benzoxazole Ligand-Protein Interactions (Focus on binding mechanisms, not specific biological outcomes)
While molecular docking studies for the specific compound this compound have not been published, this computational technique is widely applied to other benzoxazole derivatives to understand their potential interactions with biological targets. biotech-asia.orgresearchgate.net
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov The primary goal is to simulate the binding process and characterize the intermolecular interactions that stabilize the ligand-receptor complex.
Binding Mechanism Analysis: The analysis focuses on identifying the key forces that govern the binding event. These interactions are typically non-covalent and can include:
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein's binding site.
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.
Electrostatic Interactions: Arise from the attraction or repulsion of charged or polar groups.
By examining the docked pose of a ligand, researchers can identify the specific amino acid residues in the protein's active site that are crucial for binding. researchgate.net This information provides a structural hypothesis for the ligand's mechanism of action at a molecular level, independent of its ultimate biological effect.
π-Stacking and π-Cation Interactions
Specific research detailing the π-stacking and π-cation interactions of this compound is not available. However, these non-covalent interactions are fundamental to the structure and recognition properties of aromatic and heteroaromatic compounds like benzoxazoles.
π-Stacking Interactions: This interaction refers to the attractive, non-covalent force between aromatic rings. In the context of a benzoxazole derivative, the fused benzene (B151609) and oxazole (B20620) rings, as well as the nitrophenyl substituent, provide extensive π-systems capable of engaging in such interactions. These forces are critical in various phenomena, including the stabilization of protein tertiary structures and the packing of molecules in crystals. researchgate.netresearchgate.net The geometry of π-stacking can vary, with common arrangements being face-to-face (sandwich) or face-to-edge (T-shaped).
π-Cation Interactions: A π-cation interaction is a powerful non-covalent force between a cation and the electron-rich face of a π-system. nih.govnih.gov In a biological context, the aromatic rings of a ligand like a benzoxazole derivative can interact favorably with cationic amino acid residues such as lysine or arginine within a protein's binding site. nih.gov These interactions can be comparable in strength to hydrogen bonds and salt bridges, contributing significantly to binding affinity and specificity. nih.gov
Hydrogen Bonding Interactions with Biological Macromolecules
Although no studies have specifically modeled the hydrogen bonding of this compound with macromolecules, its molecular structure contains several potential hydrogen bond acceptors.
Hydrogen bonds are highly directional electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.govnih.gov They are fundamental to molecular recognition in biological systems, dictating the specificity of ligand-protein and drug-target interactions. nih.govrsc.org
For this compound, the potential hydrogen bond acceptor sites include:
The nitrogen atom of the benzoxazole ring.
The oxygen atom of the benzoxazole ring.
The two oxygen atoms of the nitro group.
In a hypothetical protein binding scenario, these groups could accept hydrogen bonds from donor residues in a protein's active site, such as the hydroxyl groups of serine or tyrosine, or the amide protons of asparagine and glutamine. The precise geometry and strength of these interactions would be key determinants of the molecule's binding orientation and affinity.
Solvatochromism and Photophysical Property Prediction
Specific experimental or predictive data on the solvatochromism and photophysical properties of this compound are not documented in the searched literature. Theoretical methods, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are commonly used to predict these properties for novel benzoxazole structures. mdpi.com
Solvatochromism: Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.net This change is due to the differential solvation of the ground and excited electronic states of the molecule. For a compound like this compound, which possesses both electron-donating (benzoxazole) and electron-withdrawing (nitrophenyl) components, a significant change in dipole moment upon photoexcitation is expected. This would likely lead to observable solvatochromic shifts in its absorption and fluorescence spectra.
Photophysical Property Prediction: Computational quantum chemistry can predict key photophysical parameters. researchgate.netgithub.io These predictions help in understanding the electronic structure and potential applications in areas like fluorescent probes or organic light-emitting diodes (OLEDs). mdpi.com
Key predicted properties often include:
Absorption and Emission Wavelengths (λ_abs and λ_em): Corresponding to the energy of electronic transitions.
Oscillator Strength: Related to the intensity of an electronic transition.
Quantum Yield: The efficiency of the fluorescence process.
Excited-State Lifetime: The average time the molecule spends in the excited state.
These theoretical calculations provide valuable insights into how the molecule interacts with light and how its properties can be tuned by modifying its chemical structure or its environment.
Structure Activity Relationship Sar Principles Applied to Benzoxazole Scaffolds
General Principles of Substituent Effects on Benzoxazole (B165842) Core Functionality
Substitutions on the benzoxazole ring are a cornerstone of its chemical versatility, allowing for the fine-tuning of its properties for various applications.
The electronic character of the benzoxazole system is highly sensitive to the inductive and mesomeric effects of its substituents. studypug.com Electron-donating groups (EDGs), such as alkyl or alkoxy moieties, increase the electron density of the aromatic system, which can enhance the nucleophilicity of the molecule. studypug.com Conversely, electron-withdrawing groups (EWGs), like halogens or nitro groups, decrease the electron density on the ring system. studypug.com
This modulation of electron density is a key factor in determining the molecule's reactivity and its potential for non-covalent interactions. For instance, the presence of EWGs or EDGs at different positions can enhance the antimicrobial and antiproliferative effects of benzoxazole derivatives. researchgate.net In some contexts, strong electron-withdrawing groups have been found to be more beneficial for activity than electron-donating ones. nih.gov The strategic placement of these groups can create push-pull systems, facilitating charge transfer and influencing the molecule's optical and electronic properties. mdpi.com
| Group Type | General Effect on Benzoxazole Core | Examples |
| Electron-Donating Groups (EDG) | Increases electron density on the ring system; enhances nucleophilicity. studypug.com | Alkyl (-CH₃), Alkoxy (-OCH₃), Amine (-NH₂) |
| Electron-Withdrawing Groups (EWG) | Decreases electron density on the ring system; increases electrophilicity. studypug.com | Halogen (-Cl, -Br), Nitro (-NO₂), Acetyl (-COCH₃) |
Significance of the 4-Nitrophenyl Moiety at the 2-Position
The substituent at the C-2 position is crucial in defining the character of benzoxazole derivatives. nih.gov In this specific compound, the 4-nitrophenyl group introduces several key features that profoundly influence the molecule's properties.
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. mdpi.com Its presence at the para-position of the phenyl ring creates a strong electronic pull, withdrawing electron density from the phenyl ring and, by extension, from the attached benzoxazole core. nih.govmdpi.com This strong π-electron accepting nature significantly lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), impacting its electronic and optical properties. mdpi.commdpi.com This effect can create a pronounced charge gradient across the molecule, which is a key characteristic of D-π-A (donor-pi-acceptor) architectures that often exhibit interesting photophysical behaviors. mdpi.com The electron-deficient nature imparted by the 4-nitrophenyl group can make the compound more susceptible to nucleophilic attack and influences its binding interactions with biological macromolecules. studypug.comnih.gov
| Substituent Moiety | Position | Electronic Effect | Consequence |
| 5-Chloro | C-5 of Benzoxazole | Electron-withdrawing (inductive) mdpi.com | Modifies electron density and lipophilicity of the core ring system. |
| 4-Nitrophenyl | C-2 of Benzoxazole | Strongly electron-withdrawing (resonance and inductive) nih.govmdpi.com | Creates a significant electron deficiency across the molecule, impacting reactivity and binding potential. |
The spatial arrangement of the 4-nitrophenyl ring relative to the benzoxazole core is critical. For maximum electronic conjugation between the two ring systems, a planar conformation is preferred. However, steric hindrance can cause a deviation from planarity, which would, in turn, affect the electronic properties. researchgate.net The phenyl ring itself provides a flat, hydrophobic surface that can engage in π-stacking or hydrophobic interactions within a receptor binding site. nih.gov Molecular docking studies on similar compounds have shown that the 4-nitrophenyl group can be oriented to occupy specific hydrophobic pockets in receptors. nih.gov Therefore, the planarity of the molecule influences its electronic conjugation, while the steric bulk and orientation of the 2-phenyl moiety are crucial for its specific fit and interaction with biological targets.
Molecular Recognition and Interaction Mechanisms of 5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole
The benzoxazole scaffold is a prominent feature in many biologically active compounds, and its interactions with biopolymers are crucial to its therapeutic effects. The specific molecular recognition and interaction mechanisms of this compound are dictated by its distinct structural and electronic characteristics.
Interaction with Biopolymers (e.g., DNA, Proteins)
The planar, aromatic structure of the benzoxazole ring system, combined with the electronic properties of its substituents, allows for various non-covalent interactions with biological macromolecules like DNA and proteins.
Interaction with DNA:
Benzoxazole derivatives have been shown to interact with DNA primarily through intercalation, a process where the planar heterocyclic system inserts itself between the base pairs of the DNA double helix. This mode of binding is stabilized by π-π stacking interactions between the aromatic rings of the benzoxazole and the DNA bases.
Computational studies on related 2-(hydroxyphenyl)benzoxazole derivatives suggest that the presence of a nitro group on the benzoxazole ring can lead to more favorable interaction energies with DNA. scielo.br Although direct experimental data for this compound is not available, the planar structure of the benzoxazole fused ring system is conducive to intercalative binding. The 4-nitrophenyl substituent can further influence this interaction. Molecular docking studies on similar structures have indicated that both minor and major groove binding are possible, with a slight preference for the minor groove in some cases. scielo.br
The strength and specificity of DNA binding by benzoxazole derivatives can be modulated by the nature and position of substituents on both the benzoxazole and the phenyl rings. These modifications can alter the electronic distribution and steric profile of the molecule, thereby affecting its ability to fit within the DNA grooves or between base pairs.
Interaction with Proteins:
The interaction of benzoxazole derivatives with proteins is highly dependent on the specific protein's structure and the nature of its binding pockets. Generally, these interactions are characterized by the insertion of the benzoxazole moiety into hydrophobic pockets of the protein, stabilized by van der Waals forces and hydrophobic interactions.
For instance, studies on 4-nitrophenyl functionalized benzofurans, which share structural similarities with the 2-(4-nitrophenyl)benzoxazole core, have demonstrated efficient binding to proteins such as bovine serum albumin (BSA). nih.gov This binding often leads to fluorescence quenching and can alter the secondary structure of the protein. The interaction is typically associated with good affinity, with dissociation constants in the nanomolar range. nih.gov
Molecular docking studies with various benzoxazole derivatives have revealed their potential to bind to the active sites of enzymes like DNA gyrase. nih.gov The binding is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site. The specific substitutions on the benzoxazole scaffold play a critical role in determining the binding affinity and selectivity for different protein targets.
Below is a summary of interaction data for related benzoxazole derivatives with biopolymers, providing insight into the potential interactions of this compound.
| Derivative Class | Biopolymer | Interaction Mode/Binding Affinity |
| 2-(2'-Hydroxyphenyl)benzoxazoles with nitro substituents | B-DNA | Favorable interaction energies, suggesting intercalation or groove binding. scielo.br |
| 4-Nitrophenyl-functionalized benzofurans | Bovine Serum Albumin (BSA) | High affinity binding (kD in nanomolar range), leading to fluorescence quenching. nih.gov |
| 2-Substituted benzoxazoles | DNA Gyrase | Potential for binding in the active site through hydrogen bonds and hydrophobic interactions. nih.gov |
Bioisosteric Relationships with Natural Nucleotides
Bioisosterism, the principle of replacing a functional group in a molecule with another group that has similar physical and chemical properties, is a cornerstone of medicinal chemistry. The benzoxazole nucleus can be considered a bioisostere of natural purine nucleotides, such as adenine and guanine.
This bioisosteric relationship stems from the similarity in size, shape, and electronic properties between the fused heterocyclic ring system of benzoxazole and the purine core. Both structures are planar and aromatic, with a similar arrangement of nitrogen and other heteroatoms that can participate in hydrogen bonding.
The concept of benzoxazole as a purine bioisostere has been explored in the design of various therapeutic agents. For example, benzotriazole, which is structurally very similar to benzoxazole, is recognized as an isostere of the purine nucleus. researchgate.net This similarity allows benzoxazole-containing compounds to potentially mimic natural nucleotides and interact with the enzymes and receptors that recognize them.
This mimicry can lead to the inhibition of enzymes involved in nucleic acid metabolism, such as kinases or polymerases, by competing with the natural nucleotide substrates for binding to the active site. The design of novel benzoxazole-benzamide conjugates as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase, is based on the benzoxazole ring occupying the hinge region of the ATP binding site, mimicking the adenine portion of ATP. nih.gov
The table below illustrates the structural and property similarities that support the bioisosteric relationship between the benzoxazole scaffold and the purine nucleus.
| Feature | Benzoxazole | Purine (Adenine) |
| Ring System | Fused bicyclic heteroaromatic | Fused bicyclic heteroaromatic |
| Approximate Size | Similar | Similar |
| Planarity | Planar | Planar |
| Hydrogen Bond Acceptors | Nitrogen and Oxygen atoms | Multiple Nitrogen atoms |
| Aromaticity | Aromatic | Aromatic |
This bioisosteric relationship allows medicinal chemists to design benzoxazole-based molecules that can act as antagonists or inhibitors in biological pathways that involve purine recognition, offering a promising strategy for the development of new therapeutic agents.
Advanced Applications and Research Directions
Fluorescent Probes and Dyes
The unique photophysical properties of benzoxazole (B165842) derivatives, including 5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole, make them prime candidates for the development of fluorescent probes and dyes.
Design of Benzoxazole Derivatives for Enhanced Photoluminescent Properties
The design of benzoxazole derivatives for enhanced photoluminescent properties is a significant area of research. The core structure of this compound, featuring an electron-withdrawing nitro group and a halogen substituent, provides a foundational scaffold for further modifications aimed at tuning its fluorescent characteristics. The inherent rigidity and planarity of the benzoxazole ring system contribute to its fluorescence.
Strategic modifications to the core structure can lead to derivatives with improved quantum yields, larger Stokes shifts, and sensitivity to specific environmental factors. For instance, the introduction of electron-donating groups at various positions on the phenyl ring can modulate the intramolecular charge transfer (ICT) characteristics, which in turn influences the emission wavelength and intensity. The chlorine atom at the 5-position of the benzoxazole ring can also be replaced with other functional groups to fine-tune the photophysical properties.
Research in this area focuses on creating a diverse library of benzoxazole-based fluorophores. The following table summarizes key design considerations for enhancing the photoluminescent properties of such derivatives.
| Design Strategy | Effect on Photoluminescent Properties | Rationale |
| Introduction of Electron-Donating Groups | Red-shift in emission, potential increase in quantum yield | Enhances intramolecular charge transfer (ICT) from the donor to the acceptor (nitrophenyl group). |
| Extension of π-Conjugation | Red-shift in both absorption and emission spectra | Decreases the HOMO-LUMO energy gap. |
| Introduction of Bulky Groups | May increase quantum yield in the solid state or aggregated form | Prevents π-π stacking and aggregation-caused quenching (ACQ). |
| Modification of the Benzoxazole Core | Alters the electronic and steric properties | Fine-tunes the overall photophysical characteristics. |
Applications in Imaging and Detection (e.g., DNA Probes, Biosensors)
Benzoxazole derivatives are increasingly being investigated for their applications in bio-imaging and as components of biosensors due to their favorable photophysical properties and ability to interact with biological macromolecules. While specific studies on this compound as a direct imaging agent are not extensively documented in publicly available literature, the general principles derived from related compounds are applicable.
The planar structure of the benzoxazole moiety allows it to intercalate into the base pairs of DNA, leading to a significant change in its fluorescence upon binding. This property is the basis for their use as DNA probes. The nitro group in this compound can act as a recognition site or be chemically modified to create a reactive site for sensing specific analytes. For example, the nitro group can be reduced to an amino group, which can then be functionalized to create a chemosensor for metal ions or other small molecules.
The development of biosensors often involves immobilizing a fluorescent probe, such as a benzoxazole derivative, onto a solid support. The interaction of the target analyte with the probe leads to a measurable change in the fluorescence signal. The sensitivity and selectivity of such biosensors are critically dependent on the design of the fluorescent probe and its interaction with the analyte.
Materials Science and Organic Electronics
The electroluminescent and photoresponsive properties of benzoxazole derivatives have positioned them as promising materials for applications in organic electronics.
Development of Light-Emitting Devices (OLEDs)
Benzoxazole-containing compounds are utilized in the development of organic light-emitting diodes (OLEDs) due to their high thermal and chemical stability, as well as their good charge-transporting and emissive properties. While direct application of this compound in commercial OLEDs is not reported, its structural features are relevant to the design of materials for these devices.
The electron-deficient nature of the benzoxazole ring, further enhanced by the nitro group, suggests that derivatives of this compound could function as electron-transporting or emissive materials in OLEDs. The wide bandgap of many benzoxazole derivatives makes them suitable as host materials for phosphorescent emitters, enabling the fabrication of highly efficient electrophosphorescent OLEDs.
The following table outlines the potential roles of this compound derivatives in OLEDs:
| OLED Component | Potential Role of Derivatives | Key Properties Required |
| Emissive Layer | Emitter or host material | High photoluminescence quantum yield, good charge-carrier mobility, appropriate HOMO/LUMO energy levels. |
| Electron-Transport Layer (ETL) | Electron-transporting material | High electron mobility, deep LUMO level for efficient electron injection. |
| Hole-Blocking Layer (HBL) | Hole-blocking material | High HOMO energy level to confine holes within the emissive layer. |
Use in Photochromic Materials
Photochromic materials are compounds that can undergo a reversible change in their absorption spectra upon irradiation with light. While specific photochromic behavior of this compound has not been detailed in available research, the benzoxazole scaffold is a component of some photochromic systems. The presence of the nitro group could potentially be exploited to induce photo-isomerization or other photochemical reactions that lead to a change in color. Further research is needed to explore the photochromic potential of this specific compound.
Ligand Design in Coordination Chemistry
The nitrogen atom in the oxazole (B20620) ring and the potential for functionalization on the phenyl and benzoxazole rings make this compound and its derivatives interesting candidates as ligands in coordination chemistry. The coordination of metal ions to these ligands can lead to the formation of metal complexes with novel optical, electronic, and catalytic properties.
The nitro group can be reduced to an amine, which can then be used as a coordination site. Additionally, the chlorine atom can be substituted with other donor atoms to create multidentate ligands. The resulting metal complexes could find applications in catalysis, sensing, and as luminescent materials. The design of such ligands allows for precise control over the geometry and electronic properties of the resulting metal complexes, enabling the tuning of their reactivity and physical properties.
Formation of Transition Metal Complexes
The benzoxazole scaffold, including derivatives like this compound, serves as a versatile ligand in coordination chemistry. The nitrogen and oxygen atoms within the oxazole ring possess lone pairs of electrons, enabling them to act as effective coordination sites for various transition metal ions. Research has demonstrated that benzoxazole-based ligands can form stable complexes with a range of transition metals, including copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn). nih.gov
The formation of these complexes involves the donation of electron pairs from the heteroatoms of the benzoxazole ligand to the empty orbitals of the metal ion, creating a coordinate bond. The resulting metal complexes often exhibit distinct geometries and electronic properties compared to the free ligand, which can be tailored by modifying the substituents on the benzoxazole ring system. For instance, a ligand identified as 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole has been shown to form complexes with Cu(II), Co(II), Ni(II), and Zn(II). nih.gov Structural analysis, such as single-crystal X-ray diffraction, reveals that the ligand's coordination with the metal ion can enhance its coplanarity. nih.gov These structural changes are pivotal as they influence the complex's subsequent chemical and physical behavior, including its potential applications in catalysis and materials science. The ability of the benzoxazole nucleus to chelate with metal ions is a key driver in the exploration of these compounds for advanced applications. semanticscholar.orgnih.gov
| Metal Ion | Typical Coordination | Potential Geometry |
| Copper (Cu) | N, O atoms of the oxazole ring | Square Planar, Tetrahedral |
| Cobalt (Co) | N, O atoms of the oxazole ring | Tetrahedral, Octahedral |
| Nickel (Ni) | N, O atoms of the oxazole ring | Tetrahedral, Square Planar |
| Zinc (Zn) | N, O atoms of the oxazole ring | Tetrahedral |
This table represents common coordination behaviors for benzoxazole-type ligands with transition metals.
Applications in Catalysis
Transition metal complexes derived from benzoxazole ligands are emerging as promising catalysts in organic synthesis. The coordination of the benzoxazole derivative to a metal center can modulate its electronic properties and steric environment, thereby enhancing its catalytic activity and selectivity for specific chemical transformations.
One significant area of application is in carbon-carbon (C-C) coupling reactions, which are fundamental in the synthesis of complex organic molecules, pharmaceuticals, and fine chemicals. For example, palladium complexes incorporating Schiff bases derived from nitrophenylpyrazoles have shown high activity and selectivity in the Mizoroki-Heck reaction, a key method for forming C-C bonds. researchgate.net While not specific to this compound, this demonstrates the catalytic potential of metal complexes with related nitrogen-containing heterocyclic ligands. The stability of these complexes, even at elevated temperatures, makes them suitable for demanding catalytic cycles. researchgate.net Furthermore, the development of catalysts that are efficient, reusable, and can function under environmentally benign conditions is a major goal. bohrium.comresearchgate.net Nanoparticle-supported catalysts, for instance, offer advantages such as easy recovery and recyclability, contributing to more sustainable chemical processes. organic-chemistry.org
Lanthanide Luminescence Sensitizers
The unique photophysical properties of benzoxazole derivatives make them candidates for specialized applications, such as sensitizers for lanthanide luminescence. Lanthanide ions (like Europium and Terbium) are known for their sharp, long-lived luminescence, but they often suffer from low absorption cross-sections. An organic ligand, or "sensitizer," can absorb light energy efficiently and then transfer that energy to the lanthanide ion, which subsequently emits light. This process is known as the "antenna effect."
Benzoxazoles are explored for this purpose due to their aromatic structure, which typically results in strong absorption in the UV or visible region. globalresearchonline.net The rigid, planar structure of the benzoxazole ring is advantageous for efficient energy transfer. While specific research on this compound as a lanthanide sensitizer (B1316253) is not extensively documented in the provided context, the general class of benzoxazoles is investigated for roles in creating photoluminescent materials. globalresearchonline.net
Agrochemical Applications (General Principles)
The benzoxazole ring is a significant structural motif in the field of agrochemicals. nih.govresearchgate.net Its derivatives have been systematically reviewed for a broad spectrum of biological activities, including fungicidal, herbicidal, insecticidal, and antiviral properties. nih.govmdpi.com The principle behind their use lies in the ability of the benzoxazole core to interact with various biological targets in pests and pathogens.
The versatility of the benzoxazole structure allows for easy modification, enabling chemists to synthesize a wide array of derivatives with tailored activities. mdpi.com By altering the substituents at different positions on the benzoxazole ring system, it is possible to fine-tune the compound's efficacy and spectrum of activity against specific agricultural threats. This structure-activity relationship (SAR) is a central concept in the discovery of new agrochemicals. nih.gov For example, certain substitutions can enhance a compound's ability to inhibit essential enzymes in a fungus or disrupt a key physiological process in an insect. Benzoxazole-containing compounds are recognized as important scaffolds in the ongoing discovery and development of new, effective crop protection agents. nih.govresearchgate.netmdpi.com
Industrial Applications Beyond Pharmaceuticals and Agrochemicals
Beyond the life sciences, the benzoxazole scaffold has found utility in various industrial and materials science applications. These applications often leverage the compound's unique optical and electronic properties, as well as its thermal stability. globalresearchonline.net
Benzoxazole derivatives are known for their fluorescent properties and are used as optical brighteners or whitening agents in textiles and plastics. globalresearchonline.net They are also employed as dye lasers. Another specialized application is their use as authentication compounds embedded within polymer-based articles, such as data storage media. google.com In this role, the specific spectroscopic signature of the benzoxazole compound can serve as a security feature to prevent unauthorized reproduction. google.com
Production of Polymers and Specialty Chemicals
Benzoxazole derivatives can be incorporated into polymer chains to create high-performance materials. The rigid and stable nature of the benzoxazole ring can impart desirable properties to polymers, such as high thermal stability, mechanical strength, and chemical resistance. These polymers are often used in applications where materials must withstand harsh environmental conditions.
The compound can act as a monomer or an intermediate in the synthesis of these specialty polymers. For example, benzoxazoles can be used in the production of polycarbonates and other polymers where specific optical or physical properties are required. google.com Their role as intermediates for more complex organic syntheses is also a significant aspect of their industrial utility. globalresearchonline.net
Environmental and Sustainability Considerations
In recent years, significant attention has been given to the environmental impact of chemical synthesis. For benzoxazoles, this has led to the development of "green" and sustainable synthetic methodologies aimed at minimizing waste, reducing energy consumption, and avoiding the use of hazardous reagents. rsc.org
Traditional methods for synthesizing benzoxazoles often required harsh conditions, such as the use of strong acids, toxic reagents, or high temperatures, leading to significant waste production. rsc.orgresearchgate.net Modern approaches focus on the use of eco-friendly and reusable catalysts, such as metal oxides or ionic liquids, which can promote the reaction under milder conditions. bohrium.comorganic-chemistry.org Alternative energy sources like microwave irradiation and ultrasonication have also been employed to accelerate reaction times and improve yields, further contributing to the sustainability of the process. mdpi.com
Biodegradability Studies
Currently, there is a notable lack of specific research focused on the biodegradability of this compound in the publicly available scientific literature. While studies on the microbial degradation and biotransformation of structurally related compounds exist, direct investigations into the environmental fate and microbial breakdown of this particular molecule have not been extensively reported.
Research on analogous compounds, such as the biotransformation of 4-chloro-2-nitrophenol (B165678) by marine Bacillus species, has identified metabolites like 5-chloro-2-methylbenzoxazole. nih.govresearchgate.net This suggests that the benzoxazole ring system can be subject to microbial action. However, the presence and position of the nitro and chloro substituents on the different phenyl rings of this compound would significantly influence its susceptibility to microbial enzymes and the pathways of degradation. Further research is required to determine the biodegradability of this compound, identify potential microbial strains capable of its degradation, and elucidate the metabolic pathways involved.
Green Synthesis Approaches
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzoxazoles to minimize environmental impact. These approaches focus on the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. Several green synthetic strategies have been reported for benzoxazole derivatives, which are applicable to the synthesis of this compound.
One common green approach involves the condensation of 2-aminophenols with aromatic aldehydes or carboxylic acids using eco-friendly catalysts and solvents. For instance, the use of ammonium (B1175870) chloride as a catalyst in ethanol (B145695) provides a more environmentally friendly alternative to traditional methods that often employ harsh dehydrating agents and toxic solvents. jetir.org Microwave-assisted synthesis has also emerged as a powerful tool in the green synthesis of benzoxazoles. mdpi.comresearchgate.net This technique often leads to significantly reduced reaction times, higher yields, and lower energy consumption compared to conventional heating methods.
The use of magnetically separable nanocatalysts, such as silver ferrite (B1171679) (Ag@Fe2O3) core-shell nanoparticles, represents another innovative green approach. ckthakurcollege.net These catalysts can be easily recovered from the reaction mixture using an external magnet and reused multiple times, reducing waste and catalyst leaching into the product. ckthakurcollege.net Furthermore, reactions can often be carried out in greener solvent systems like water-ethanol mixtures, further enhancing the environmental credentials of the synthesis. ckthakurcollege.net The development of heterogeneous catalysts is a key focus in green chemistry as it simplifies product purification and catalyst recycling. researchgate.net
Below is a summary of various green synthesis approaches applicable to the formation of the benzoxazole core.
Interactive Data Table: Green Synthesis Methods for Benzoxazole Derivatives
| Catalyst | Solvent System | Energy Source | Key Advantages |
| Ammonium Chloride (NH4Cl) | Ethanol | Conventional Heating | Economically viable, follows a green path. jetir.org |
| Silver Ferrite (Ag@Fe2O3) Nanoparticles | Water:Ethanol | Stirring at Room Temperature | Magnetically recoverable and reusable catalyst, environmentally friendly solvent. ckthakurcollege.net |
| Erbium(III) triflate (Er(OTf)3) | Solvent-free or Water | Conventional Heating or Microwave | High yields, short reaction times, recyclable catalyst. mdpi.com |
| Copper(I) chloride (CuCl) | Acetonitrile | Microwave Irradiation | Accelerated reaction, cost-effective, catalyst can be supported and reused. researchgate.net |
| Zeolites | Acetonitrile | Not specified | High chemoselectivity, shorter reaction times. mdpi.com |
These examples highlight a clear trend towards the development of more sustainable synthetic routes to benzoxazole derivatives, which can be readily adapted for the synthesis of this compound.
Future Research Perspectives for 5 Chloro 2 4 Nitrophenyl 1,3 Benzoxazole
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The traditional synthesis of 2-arylbenzoxazoles often involves the condensation of 2-aminophenols with carboxylic acids or aldehydes under harsh conditions. rsc.orgajchem-a.com Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes to 5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole.
Key areas for exploration include:
Green Catalysis: Investigating the use of reusable, heterogeneous catalysts, such as magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H) or metal oxides, could facilitate easier product purification and catalyst recycling, aligning with the principles of green chemistry. ajchem-a.comajchem-a.com The development of nanocatalyst-based methods, which can offer high yields in solvent-free conditions, presents a particularly attractive avenue. ajchem-a.com
Energy-Efficient Methods: The application of microwave irradiation and ultrasound-assisted synthesis should be explored. mdpi.com These techniques have been shown to significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods for other benzoxazole (B165842) derivatives. mdpi.combohrium.com
Flow Chemistry: The adaptation of synthetic routes to continuous flow systems could offer superior control over reaction parameters, enhance safety, and allow for easier scalability, which is crucial for potential industrial applications.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Nanocatalysis | High efficiency, catalyst reusability, solvent-free conditions. ajchem-a.com | Synthesis and optimization of novel nanocatalysts. |
| Microwave/Ultrasound | Reduced reaction times, increased yields, energy efficiency. mdpi.com | Optimization of power, temperature, and time parameters. |
| One-Pot Synthesis | Improved atom economy, reduced waste, operational simplicity. researchgate.net | Catalyst and solvent screening for multi-step reactions. |
| Flow Chemistry | Scalability, enhanced safety, precise reaction control. | Reactor design and optimization of flow parameters. |
In-Depth Computational Studies for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to predict the properties of this compound and to understand its behavior at a molecular level. Future research should leverage these methods to guide synthetic efforts and predict potential applications.
Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's electronic structure, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential. nih.govnih.gov This information is crucial for understanding its reactivity, stability, and potential as an electronic material. The HOMO-LUMO gap, for instance, can provide insights into its potential color, fluorescence, and utility in optoelectronics. nih.gov
Molecular Docking and Dynamics: To explore its pharmacological potential, molecular docking studies can be performed against various biological targets, such as enzymes (e.g., cyclooxygenase) or protein receptors. tandfonline.comacs.org These simulations can predict binding affinities and interaction modes, helping to identify potential therapeutic applications. Subsequent molecular dynamics simulations can validate the stability of the ligand-receptor complex. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of related derivatives and evaluating a specific activity (e.g., antimicrobial), QSAR models can be developed. tandfonline.com These models mathematically correlate chemical structure with biological activity, enabling the rational design of more potent analogues.
Time-Dependent DFT (TD-DFT): To investigate its potential in material science, TD-DFT can be used to predict the absorption and emission spectra of the molecule. nih.gov This would be foundational for exploring its use as a fluorophore, sensor, or component in organic light-emitting diodes (OLEDs).
Exploration of Advanced Material Science Applications
The aromatic, heterocyclic structure of benzoxazoles imparts them with interesting photophysical properties, making them candidates for various materials science applications. researchgate.net The specific electronic nature of this compound, with its electron-withdrawing nitro group and halogen substituent, warrants a thorough investigation into its potential as a functional organic material.
Organic Electronics: The rigid, planar structure and potential for π-π stacking make benzoxazoles suitable for applications in organic electronics. Future studies could explore the potential of this compound as a component in organic field-effect transistors (OFETs), OLEDs, or photovoltaic cells. Its electron-deficient nature might make it a candidate for an n-type semiconductor material.
Fluorescent Probes and Sensors: Many benzoxazole derivatives are known to be fluorescent. nih.gov Research should be directed toward characterizing the photoluminescence of this compound. Its fluorescence properties might be sensitive to the local environment (e.g., polarity, pH, presence of metal ions), suggesting potential applications as a chemical sensor or biological probe.
Nonlinear Optical (NLO) Materials: The presence of electron-donating (oxazole ring) and electron-withdrawing (nitrophenyl group) moieties within the same conjugated system suggests that the molecule could possess significant NLO properties, which are valuable for applications in telecommunications and optical computing.
Interdisciplinary Research with Other Scientific Domains
The true potential of this compound can be unlocked through collaborative, interdisciplinary research. Its structural features suggest promising avenues in medicinal and agricultural chemistry.
Medicinal Chemistry: The benzoxazole scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govnih.gov The presence of the nitro group, a feature in some antimicrobial drugs, and the chloro substituent, known to enhance the activity of many pharmaceuticals, makes this compound a prime candidate for biological screening. mdpi.com Collaborative projects with biologists and pharmacologists could involve:
In vitro screening against panels of bacteria, fungi, and cancer cell lines. mdpi.comnih.gov
Evaluation of its anti-inflammatory potential, for example, by testing for inhibition of cyclooxygenase (COX) enzymes. acs.org
Agricultural Science: Benzoxazole and benzothiazole (B30560) derivatives have been investigated for a range of agricultural applications, including as fungicides, herbicides, and insecticides. mdpi.com The structural alerts within this compound suggest it could be a valuable lead compound in the development of new agrochemicals. Research in this area would involve collaboration with plant scientists and entomologists to evaluate its efficacy and spectrum of activity against various pests and weeds.
Q & A
Basic: What are the most reliable synthetic routes for 5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole, and how can reaction conditions be optimized for reproducibility?
Answer:
The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves:
Cyclization : Reacting 5-chloro-2-aminophenol with 4-nitrobenzoyl chloride under reflux in a polar aprotic solvent (e.g., DMF or DMSO) to form the benzoxazole core .
Nitration : Introducing the nitro group via electrophilic substitution using mixed acid (HNO₃/H₂SO₄), ensuring controlled temperature (0–5°C) to avoid over-nitration .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Optimization Tips :
- Microwave-assisted synthesis (e.g., 100–120°C, 300 W) reduces reaction time from hours to minutes while improving yield .
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and solvent polarity .
Advanced: How do structural features like the nitro group and chloro substitution influence the compound’s electronic properties and reactivity?
Answer:
- Electron-withdrawing effects : The nitro group (-NO₂) at the 4-position of the phenyl ring creates an electron-deficient aromatic system, enhancing electrophilic substitution resistance but favoring nucleophilic attack at the benzoxazole’s oxazole ring .
- Chlorine substitution : The 5-chloro group increases lipophilicity and stabilizes the benzoxazole ring via resonance, potentially altering binding interactions in biological assays .
Methodological validation : - Use DFT calculations (e.g., Gaussian 09) to map electron density and predict reactive sites .
- Compare experimental UV-Vis spectra (λmax shifts) with computational results to validate electronic effects .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns. The nitro group’s deshielding effect shifts aromatic protons downfield (δ 8.2–8.5 ppm) .
- FT-IR : Identify key functional groups (C=N stretch at ~1620 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular weight (theoretical m/z: 286.02 for C₁₃H₇ClN₂O₃⁺) .
Advanced: How can contradictory data in biological activity studies (e.g., antimicrobial assays) be resolved?
Answer:
Contradictions often arise from:
- Assay variability : Differences in microbial strains, inoculum size, or solvent (DMSO vs. saline).
- Structural analogs : Impurities from incomplete purification (e.g., residual 4-nitrophenyl intermediates) may skew results.
Resolution strategies : - Standardize protocols using CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination .
- Perform HPLC purity checks (>98% purity) before biological testing .
- Use isogenic microbial strains to isolate compound-specific effects .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store at –20°C in amber vials to prevent photodegradation of the nitro group.
- Use desiccants (silica gel) to avoid hydrolysis of the benzoxazole ring in humid conditions .
Advanced: How can computational tools streamline the design of derivatives with enhanced bioactivity?
Answer:
- QSAR modeling : Use MOE or Schrödinger to correlate substituent properties (e.g., Hammett σ constants) with biological activity data .
- Molecular docking : Simulate binding interactions with target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina .
- Fragment-based design : Replace the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) while maintaining electron-withdrawing effects .
Basic: What solvent systems are optimal for solubility studies of this compound?
Answer:
- Polar aprotic solvents : DMSO or DMF for high solubility (>50 mg/mL).
- Aqueous buffers : Use 0.1% Tween-80 in PBS (pH 7.4) for in vitro assays, with sonication to disperse aggregates .
Advanced: How can reaction kinetics be studied to improve scalability?
Answer:
- In situ monitoring : Use ReactIR to track intermediate formation and optimize reaction time .
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios to identify critical parameters via Minitab or JMP .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential nitro group-derived mutagenicity .
Advanced: How can green chemistry principles be applied to its synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
